molecular formula C5H5N3O4 B1269997 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid CAS No. 309740-95-2

4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid

Cat. No. B1269997
CAS RN: 309740-95-2
M. Wt: 171.11 g/mol
InChI Key: SFFOZUNRRFANMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid derivatives often involves multistep reactions, starting from readily available chemicals. A common approach includes the condensation of chloropyridine carboxylic acids with amidoximes to form oxadiazole cycles, further undergoing reactions like hydrazinolysis and ester formation. This method allows for the synthesis of diverse functionalized oxadiazole derivatives with good yields (Karpina et al., 2019). Additionally, various synthetic strategies emphasize the utility of oxadiazole moieties in constructing complex molecular architectures with significant biological activities, showcasing the versatility of these compounds in synthetic chemistry.

Scientific Research Applications

Anti-inflammatory Agents

A study by Ilango et al. (2009) demonstrated the synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives, including compounds related to 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid. These compounds showed promising in vivo anti-inflammatory activity, highlighting their potential as anti-inflammatory agents (Ilango, Valentina, Umarani, & Kumar, 2009).

Antihypertensive Activity

Santilli and Morris (1979) synthesized various 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, which include structures similar to this compound. One of these derivatives exhibited antihypertensive activity in rats, suggesting a potential application in managing hypertension (Santilli & Morris, 1979).

Synthesis of Fused Heterocyclic Compounds

Karpina et al. (2019) explored the synthesis of novel compounds featuring an 1,2,4-oxadiazole cycle, akin to this compound. Their work focused on developing methods for synthesizing diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, which can be utilized in various pharmaceutical applications (Karpina et al., 2019).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) investigated 2,5-Disubstituted 1,3,4-oxadiazole compounds for their antimicrobial and hemolytic activities. Their study included compounds structurally related to this compound, indicating potential applications in antimicrobial treatments (Gul et al., 2017).

Analgesic and Anti-inflammatory Activities

Farooqui et al. (2009) synthesized a series of 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles, which showed significant analgesic and anti-inflammatory activities in vivo. This research highlights the potential of compounds related to this compound in pain management and inflammation reduction (Farooqui, Bora, & Patil, 2009).

Future Directions

Oxadiazoles, including 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid, have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The future directions in this field could involve further refinement of oxadiazole as anti-infective agents and the design of new chemical entities with potential of anti-infective activity .

properties

IUPAC Name

4-acetamido-1,2,5-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-2(9)6-4-3(5(10)11)7-12-8-4/h1H3,(H,10,11)(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFOZUNRRFANMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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